[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine
Overview
Description
[4-(Benzenesulfonyl)-1,4-diazabicyclo[321]octan-2-yl]methanamine is a complex organic compound that features a unique bicyclic structure
Biochemical Analysis
Biochemical Properties
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with certain enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with β-lactamase enzymes, inhibiting their function and thereby enhancing the efficacy of β-lactam antibiotics . This interaction is primarily driven by the compound’s ability to form non-covalent bonds with the enzyme’s active site, altering its conformation and activity.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the expression of genes involved in metabolic pathways and stress responses. Additionally, it can affect cell signaling by interacting with key signaling proteins, potentially leading to altered cellular responses and functions . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the genetic level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and effects . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it determines the compound’s interactions with specific biomolecules and cellular structures . Understanding the factors that influence its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)-1,4-diazabicyclo[321]octan-2-yl]methanamine typically involves multiple steps, starting from readily available precursors One common route involves the reaction of a diazabicyclo[321]octane derivative with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzenesulfonyl)-1,4-diazabicyclo[321]octan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo[3.2.1]octane derivatives and benzenesulfonyl-substituted amines. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine apart is its unique combination of a bicyclic structure and a benzenesulfonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c14-8-12-10-16(11-6-7-15(12)9-11)19(17,18)13-4-2-1-3-5-13/h1-5,11-12H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZXNSSSNOBSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1N(CC2CN)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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